molecular formula C18H14ClNO2 B3032929 2-Chloro-3-(phenethylamino)naphthalene-1,4-dione CAS No. 6307-22-8

2-Chloro-3-(phenethylamino)naphthalene-1,4-dione

Cat. No. B3032929
CAS RN: 6307-22-8
M. Wt: 311.8 g/mol
InChI Key: PNCKVMGGVODNEF-UHFFFAOYSA-N
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Description

2-Chloro-3-(phenethylamino)naphthalene-1,4-dione is a derivative of naphthalene-1,4-dione, which has been modified by the introduction of a phenethylamino group. This compound is part of a family of naphthalene derivatives that have been studied for their solubility in supercritical carbon dioxide, as well as for their crystal structures .

Synthesis Analysis

The synthesis of 2-chloro-3-(phenethylamino)naphthalene-1,4-dione involves a substitution reaction where a chlorine atom is replaced by an amine substituent. This process results in a compound with a high purity grade of 98% mol mol⁻¹ . Although the specific details of the synthesis are not provided in the abstract, it is likely that this compound was synthesized using methods similar to those reported for related compounds, which involve the use of appropriate amines and reaction conditions to achieve the desired substitution .

Molecular Structure Analysis

The molecular structure of 2-chloro-3-(phenethylamino)naphthalene-1,4-dione has not been directly described in the provided papers. However, related compounds with similar substitutions on the naphthalene-1,4-dione core have been shown to possess non-planar structures with significant torsion angles around the N–C(naphthoquinone) bond, as determined by single crystal X-ray diffraction methods . This suggests that the phenethylamino derivative may also exhibit a non-planar structure, potentially influencing its physical and chemical properties.

Chemical Reactions Analysis

The provided abstracts do not detail specific chemical reactions involving 2-chloro-3-(phenethylamino)naphthalene-1,4-dione. However, the compound's solubility in supercritical carbon dioxide was measured, which is indicative of its potential reactivity and interactions in supercritical conditions . The presence of the phenethylamino group could also imply potential reactivity with electrophiles or participation in hydrogen bonding, as seen in related compounds .

Physical and Chemical Properties Analysis

The solubility of 2-chloro-3-(phenethylamino)naphthalene-1,4-dione in supercritical carbon dioxide was found to range between (57×10⁻⁶ and 161×10⁻⁶) mol mol⁻¹ at temperatures of (313, 323, and 333) K and pressures from (8.59 to 32.51) MPa . These solubility values were analyzed for thermodynamic consistency using the Gibbs-Duhem equation and correlated with a semi-empirical model as a function of temperature, pressure, and pure carbon dioxide density. The physical properties such as solubility in supercritical carbon dioxide suggest potential applications in processes that utilize supercritical fluids for extraction or material processing .

Scientific Research Applications

Solubility in Supercritical Carbon Dioxide

2-Chloro-3-(phenethylamino)naphthalene-1,4-dione has been studied for its solubility in supercritical carbon dioxide. It was synthesized with a high purity grade and its solubility in the carbon dioxide rich-phase was measured at various temperatures and pressures, using a high-performance liquid chromatography. This research contributes to the understanding of the solubility behavior of such compounds in supercritical fluids, which is vital for various industrial and pharmaceutical applications (Zacconi et al., 2017).

Crystal Structure Analysis

Studies have been conducted to determine the crystal structures of compounds similar to 2-Chloro-3-(phenethylamino)naphthalene-1,4-dione. These studies utilize single crystal X-ray diffraction methods to explore the molecular structure, including torsion angles and hydrogen bonding patterns. This information is crucial for understanding the physical and chemical properties of these compounds, which can influence their applications in various scientific fields (Yıldırım et al., 2019).

Antifungal and Antibacterial Properties

Research has indicated that derivatives of 2-Chloro-3-(phenethylamino)naphthalene-1,4-dione show potential as antifungal and antibacterial agents. These compounds have been synthesized and evaluated for their efficacy against various fungal and bacterial strains, showing promising results compared to existing clinical drugs. This highlights their potential use in developing new antimicrobial therapies (Tandon et al., 2010).

Application in Chemical Probes and Sensors

Derivatives of 2-Chloro-3-(phenethylamino)naphthalene-1,4-dione have been synthesized and studied for their application in chemical sensing. For instance, certain derivatives have shown selectivity and sensitivity for specific metal ions like Zn2+, suggesting their use in the development of chemical probes for bioimaging and environmental monitoring (Balakrishna et al., 2018).

Photochemical Applications

Research into the photochemical behavior of 2-Chloro-1,4-naphthoquinone, a related compound, has shown that it undergoes photochemical 2+2 addition to alkenes. This process has potential applications in synthetic organic chemistry, particularly in the synthesis of cyclobutanone derivatives and other complex organic compounds (Naito et al., 1986).

Nanomaterial Composites

2-Chloro-3-(phenethylamino)naphthalene-1,4-dione derivatives have been used in the synthesis of nanomaterial composites. These composites have shown promising properties for use in supercapacitors, indicating potential applications in energy storage and conversion technologies (Mohammed, 2021).

Safety and Hazards

The safety and hazards of 2-Chloro-3-(phenethylamino)naphthalene-1,4-dione are not explicitly stated in the available literature. It’s recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

2-chloro-3-(2-phenylethylamino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c19-15-16(20-11-10-12-6-2-1-3-7-12)18(22)14-9-5-4-8-13(14)17(15)21/h1-9,20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCKVMGGVODNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285222
Record name MLS002608293
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(phenethylamino)naphthalene-1,4-dione

CAS RN

6307-22-8
Record name MLS002608293
Source DTP/NCI
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Record name MLS002608293
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-3-(PHENETHYLAMINO)-1,4-NAPHTHOQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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